An In-depth Technical Guide to L-Valine-N-t-BOC (¹³C₅,¹⁵N) for Advanced Research Applications
An In-depth Technical Guide to L-Valine-N-t-BOC (¹³C₅,¹⁵N) for Advanced Research Applications
This guide provides a comprehensive overview of the chemical properties and applications of L-Valine-N-t-BOC (¹³C₅,¹⁵N), an isotopically labeled amino acid derivative crucial for modern biomedical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core attributes of this compound, offering field-proven insights and detailed methodologies to harness its full potential in quantitative proteomics, metabolic tracing, and structural biology.
Fundamental Chemical Properties and Structural Integrity
L-Valine-N-t-BOC (¹³C₅,¹⁵N) is a stable, non-radioactive isotopically labeled form of the essential amino acid L-valine. The strategic incorporation of five Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope provides a distinct mass shift, making it an invaluable tool for mass spectrometry and NMR-based studies.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the amino terminus enhances its stability and solubility, rendering it highly suitable for peptide synthesis.[4]
| Property | Value | Source |
| Molecular Formula | (¹³CH₃)₂¹³CH¹³CH(¹⁵NH-t-BOC)¹³CO₂H | [5][6] |
| Molecular Weight | ~223.22 g/mol | [6] |
| Isotopic Enrichment | ≥97% for both ¹³C and ¹⁵N | [5][6] |
| Chemical Purity | ≥98% | [6] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in water | [7] |
| Storage | Room temperature, protected from light and moisture | [8] |
Table 1: Key chemical and physical properties of L-Valine-N-t-BOC (¹³C₅,¹⁵N).
Core Applications in Modern Research
The unique isotopic signature and chemical modifications of L-Valine-N-t-BOC (¹³C₅,¹⁵N) underpin its utility in a range of sophisticated research applications.
Quantitative Proteomics: The SILAC Method
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes.[6][9][10] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C, ¹⁴N L-valine), while the other is grown in "heavy" medium containing the isotopically labeled counterpart, such as L-Valine (¹³C₅,¹⁵N) (after removal of the Boc group).
Over several cell divisions, the labeled amino acid is incorporated into all newly synthesized proteins.[8][10] Following a specific experimental treatment, the cell populations are combined, and the proteins are extracted and digested (typically with trypsin). The resulting peptide mixtures are then analyzed by mass spectrometry. Peptides from the "heavy" and "light" samples are chemically identical but have a distinct mass difference, allowing for the precise relative quantification of protein abundance between the two conditions.[2][7]
The dual labeling with both ¹³C and ¹⁵N provides a significant mass shift, which enhances the accuracy and resolution of mass spectrometric analysis.[11]
Metabolic Tracing and Flux Analysis
As an essential amino acid, valine plays a critical role in cellular metabolism.[7] L-Valine (¹³C₅,¹⁵N) can be used as a tracer to follow the metabolic fate of valine in various biological systems.[2][12] By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic flux, providing insights into cellular physiology in both healthy and diseased states.[]
Structural Biology via Nuclear Magnetic Resonance (NMR)
Isotopically labeled amino acids are indispensable for NMR-based studies of protein structure and dynamics.[8][14] The ¹³C and ¹⁵N nuclei are NMR-active, and their incorporation into a protein of interest significantly enhances the sensitivity and resolution of NMR experiments.[11] This enables the determination of three-dimensional protein structures and the characterization of protein dynamics and interactions at an atomic level.[]
Experimental Workflow: A SILAC Protocol for Quantitative Proteomics
The following is a detailed, step-by-step methodology for a typical SILAC experiment using L-Valine (¹³C₅,¹⁵N).
Preparation of SILAC Media
-
Base Medium Selection: Choose a DMEM or RPMI 1640 medium that is deficient in L-valine.
-
Supplementation of "Light" Medium: To the base medium, add unlabeled L-valine to a final concentration typically used for the specific cell line. Also, add 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.
-
Supplementation of "Heavy" Medium: To a separate batch of the base medium, add L-Valine (¹³C₅,¹⁵N) to the same final concentration as the "light" medium. Add 10% dFBS. Note: The Boc protecting group must be removed from L-Valine-N-t-BOC (¹³C₅,¹⁵N) prior to its use in cell culture. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA), followed by neutralization.[11][15]
Cell Culture and Labeling
-
Cell Line Selection: Choose a cell line appropriate for the biological question under investigation.
-
Adaptation to SILAC Media: Culture the cells in their respective "light" and "heavy" SILAC media for at least five to seven cell divisions to ensure near-complete incorporation of the labeled amino acid.[8][10]
-
Experimental Treatment: Apply the experimental stimulus or condition to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as the control.
Sample Preparation for Mass Spectrometry
-
Cell Lysis and Protein Extraction: Harvest the cells from both populations and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Mixing of Lysates: Combine equal amounts of protein from the "light" and "heavy" cell lysates.[5]
-
Protein Digestion: Digest the combined protein mixture into peptides using a protease, most commonly trypsin.
-
Peptide Cleanup and Fractionation: Purify the resulting peptide mixture using a solid-phase extraction method. For complex proteomes, further fractionation of the peptides may be necessary to reduce sample complexity.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide sample using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" peptide pairs. The ratio of the intensities of the isotopic peaks corresponds to the relative abundance of the protein in the two samples.
Figure 1: A generalized workflow for a SILAC-based quantitative proteomics experiment.
The Rationale Behind Experimental Choices
The successful application of L-Valine-N-t-BOC (¹³C₅,¹⁵N) hinges on a clear understanding of the principles guiding the experimental design.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis.[4] It prevents the amino group of the valine from participating in unwanted side reactions during the coupling of amino acids.[11] The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), which is essential before its use in cell culture for metabolic labeling.[11][16]
Figure 2: The acid-catalyzed removal of the Boc protecting group.
Advantages of Dual Isotopic Labeling
The use of both ¹³C and ¹⁵N isotopes provides a larger mass difference between the "heavy" and "light" peptides compared to single isotope labeling.[11] This increased mass shift helps to resolve the isotopic clusters in the mass spectrum more clearly, leading to more accurate and reliable quantification, especially for complex samples.
Conclusion
L-Valine-N-t-BOC (¹³C₅,¹⁵N) is a highly versatile and powerful tool for researchers in the life sciences. Its well-defined chemical properties and isotopic enrichment make it an ideal reagent for quantitative proteomics, metabolic studies, and structural biology. By understanding the principles behind its application and following robust experimental protocols, researchers can gain deeper insights into complex biological processes, paving the way for new discoveries and therapeutic advancements.
References
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L-Valine-13C5,15N, 98 atom % 1 | 600148-1G - Scientific Laboratory Supplies. (n.d.). Retrieved from [Link]
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Definition of carbon C 13/nitrogen N 15-labeled valine - NCI Drug Dictionary. (n.d.). Retrieved from [Link]
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Application of 13 C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - MDPI. (2021). Retrieved from [Link]
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L-VALINE-N-T-BOC (13C5, 97-99% 15N, 97-99%). (n.d.). Eurisotop. Retrieved from [Link]
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A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2009). Nature Protocols. Retrieved from [Link]
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Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Biosynthetic pathways of leucine and valine from isotope-labelled... - ResearchGate. (n.d.). Retrieved from [Link]
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Principles of stable isotope research – with special reference to protein metabolism - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Applications of NMR spectroscopy to systems biochemistry - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved from [Link]
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Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research. (2024). Retrieved from [Link]
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